molecular formula C9H13Li2N3O11P2 B12380436 Cytidine diphosphate-d13 (dilithium)

Cytidine diphosphate-d13 (dilithium)

Cat. No.: B12380436
M. Wt: 428.2 g/mol
InChI Key: KUSULDMXKWTTRE-JGPYTMFZSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidine diphosphate-d13 (dilithium) involves the incorporation of deuterium into cytidine diphosphate. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the deuterium-labeled compound .

Industrial Production Methods

Industrial production of cytidine diphosphate-d13 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under strict quality control measures to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Cytidine diphosphate-d13 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pH levels, and reaction times to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside diphosphates, while reduction may produce reduced nucleoside diphosphates. Substitution reactions can result in a variety of substituted nucleoside diphosphates .

Scientific Research Applications

Cytidine diphosphate-d13 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cytidine diphosphate-d13 (dilithium) involves its role as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis. The deuterium labeling allows researchers to track the compound’s movement and interactions within biological systems. The molecular targets and pathways involved include enzymes and proteins associated with nucleic acid metabolism and phospholipid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cytidine diphosphate-d13 (dilithium) include:

Uniqueness

The uniqueness of cytidine diphosphate-d13 (dilithium) lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms act as tracers, allowing for precise tracking and analysis of metabolic pathways and reaction mechanisms. This makes cytidine diphosphate-d13 (dilithium) a valuable tool in various scientific fields .

Properties

Molecular Formula

C9H13Li2N3O11P2

Molecular Weight

428.2 g/mol

IUPAC Name

dilithium;[deuteriooxy-[dideuterio-[(3R,4S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate

InChI

InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4?,6-,7-,8?;;/m0../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3

InChI Key

KUSULDMXKWTTRE-JGPYTMFZSA-L

Isomeric SMILES

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])C2([C@@]([C@@](C(O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Origin of Product

United States

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